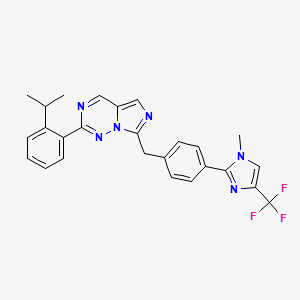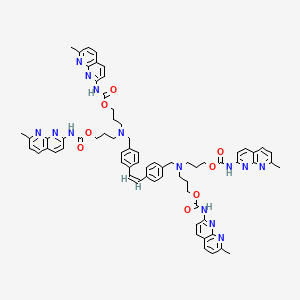
Dual AChE-MAO B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dual AChE-MAO B-IN-3 is a compound that acts as a dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its ability to inhibit both acetylcholinesterase and monoamine oxidase B, which are enzymes involved in the degradation of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dual AChE-MAO B-IN-3 involves the use of click chemistry to assemble functionalized pyridoxine derivatives. The process includes the reaction of pyridoxine derivatives with various azides under copper-catalyzed azide-alkyne cycloaddition conditions. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like dimethyl sulfoxide .
Industrial Production Methods: the use of click chemistry for the synthesis of similar compounds suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Dual AChE-MAO B-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and dimethyl sulfoxide for click chemistry reactions. Other reagents may include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions involving this compound are typically functionalized pyridoxine derivatives with enhanced inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Scientific Research Applications
Dual AChE-MAO B-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying dual inhibition mechanisms. In biology and medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to inhibit both acetylcholinesterase and monoamine oxidase B makes it a promising candidate for developing new treatments for these conditions .
Mechanism of Action
The mechanism of action of Dual AChE-MAO B-IN-3 involves the inhibition of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, while monoamine oxidase B is involved in the degradation of monoamine neurotransmitters such as dopamine. By inhibiting these enzymes, this compound increases the levels of acetylcholine and dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dual AChE-MAO B-IN-3 include other dual inhibitors of acetylcholinesterase and monoamine oxidase B, such as ellagic acid derivatives and other pyridoxine derivatives. These compounds also exhibit inhibitory activity against acetylcholinesterase and monoamine oxidase B, but their potency and selectivity may vary .
Uniqueness: this compound is unique due to its high inhibitory activity against both acetylcholinesterase and monoamine oxidase B, making it a potent dual inhibitor. Its synthesis using click chemistry also provides a versatile and efficient method for producing functionalized derivatives with enhanced activity .
Properties
Molecular Formula |
C30H26F3NO3 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(3E)-3-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one |
InChI |
InChI=1S/C30H26F3NO3/c31-30(32,33)25-8-6-23(7-9-25)19-36-26-10-11-27-28(17-26)37-20-24(29(27)35)16-21-12-14-34(15-13-21)18-22-4-2-1-3-5-22/h1-12,16-17H,13-15,18-20H2/b24-16+ |
InChI Key |
NBRLCWFICSTVOB-LFVJCYFKSA-N |
Isomeric SMILES |
C1CN(CC=C1/C=C/2\COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC=C1C=C2COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)



